

# Application Notes and Protocols: (+)-Menthol in Drug Delivery Systems

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## Compound of Interest

Compound Name: (+)-Menthol

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## Introduction

**(+)-Menthol**, a naturally occurring cyclic monoterpene, has garnered significant attention in pharmaceutical research for its versatile applications in drug delivery systems. Its characteristic cooling sensation, analgesic properties, and, most notably, its ability to act as a penetration enhancer make it a valuable excipient in a variety of formulations. This document provides detailed application notes and experimental protocols for utilizing **(+)-menthol** to enhance the delivery of therapeutic agents through transdermal, oral, and nasal routes.

## Mechanism of Action

**(+)-Menthol** enhances drug delivery through two primary mechanisms:

- **Disruption of the Stratum Corneum:** As a penetration enhancer, **(+)-menthol** transiently disrupts the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. It intercalates into the lipid bilayers, increasing their fluidity and creating temporary hydrophilic channels, which facilitates the permeation of both hydrophilic and lipophilic drugs.
- **Activation of TRPM8 Receptors:** **(+)-Menthol** is a well-known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel. Activation of TRPM8 by menthol induces a cooling sensation, which can provide symptomatic relief in

topical formulations. This interaction can also influence local blood flow, potentially impacting drug absorption.

## Applications in Drug Delivery

### Transdermal Drug Delivery

**(+)-Menthol** is widely employed as a penetration enhancer in topical and transdermal formulations to improve the systemic or localized delivery of active pharmaceutical ingredients (APIs).

Formulation Types:

- Gels and Creams: Easily formulated for topical application, providing localized drug delivery with the added benefit of menthol's cooling sensation.
- Transdermal Patches: Offer controlled, sustained release of drugs over an extended period. Menthol can be incorporated into the adhesive matrix or a separate reservoir layer.<sup>[1]</sup>
- Microemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactant, which can enhance the solubility and permeation of poorly soluble drugs.

Quantitative Data on Permeation Enhancement:

The following table summarizes the penetration-enhancing effect of **(+)-menthol** on various drugs from different formulations.

Drug	Formulation	Menthol Conc. (%)	Skin Model	Permeation Parameter	Enhancement Ratio	Reference
Indomethacin	Hydrogel (Carbopol® 934)	2	Not Specified	Area Under the Curve (AUC)	2-fold increase	<a href="#">[2]</a> <a href="#">[3]</a>
Ondansetron HCl	Hydrogel (HPC)	8	Rat Epidermis	Flux	13.06	<a href="#">[4]</a>
Ibuprofen	Gel	3	In vivo (human)	No significant difference in vivo	-	<a href="#">[5]</a>
Tinidazole	Gel	2	Rat Skin	Not Specified	Most effective concentration	<a href="#">[6]</a>
Ketoprofen & Lidocaine HCl	Transdermal Base (Penthravan®)	Not Specified	Human Skin	Significantly higher permeation	-	<a href="#">[7]</a>
5-Fluorouracil	Saturated Solution	0.1 - 3	Rat Skin	Permeation Enhancement	Concentration-dependent	
Lidocaine	Gel	Not Specified	Rabbit Dermis	Higher penetration	-	<a href="#">[8]</a>
Diphenhydramine	Gel	Not Specified	Rabbit Dermis	Higher penetration	-	<a href="#">[8]</a>

## Oral Drug Delivery

In oral formulations, **(+)-menthol** can be used to improve the dissolution of poorly soluble drugs and for taste-masking. Orally disintegrating tablets (ODTs) are a key application.

Formulation Types:

- Orally Disintegrating Tablets (ODTs): These tablets are designed to disintegrate rapidly in the oral cavity, facilitating administration without the need for water. Menthol can be used as a sublimating agent to create a porous tablet structure, leading to faster disintegration.[9][10]
- Multiparticulate Formulations: Enteric-coated multiparticulates can protect menthol from degradation in the stomach and allow for targeted release in the intestine.[11]

## Nasal Drug Delivery

**(+)-Menthol** is a common ingredient in nasal preparations for its decongestant effects, which are primarily sensory. It can also be explored for its potential to enhance the absorption of drugs across the nasal mucosa.

Formulation Types:

- Nasal Sprays: Aqueous or non-aqueous solutions or suspensions that deliver a metered dose to the nasal cavity.[12][13][14]
- Nasal Gels: High-viscosity formulations that can increase the residence time of the drug in the nasal cavity.

## Experimental Protocols

### In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the effect of **(+)-menthol** on the transdermal permeation of a drug.

Materials:

- Franz diffusion cells

- Excised skin (e.g., human cadaver, porcine, or rat skin)
- Drug-containing formulation (with and without menthol)
- Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Magnetic stirrer and stir bars
- Water bath with temperature control
- Syringes and needles for sampling
- Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

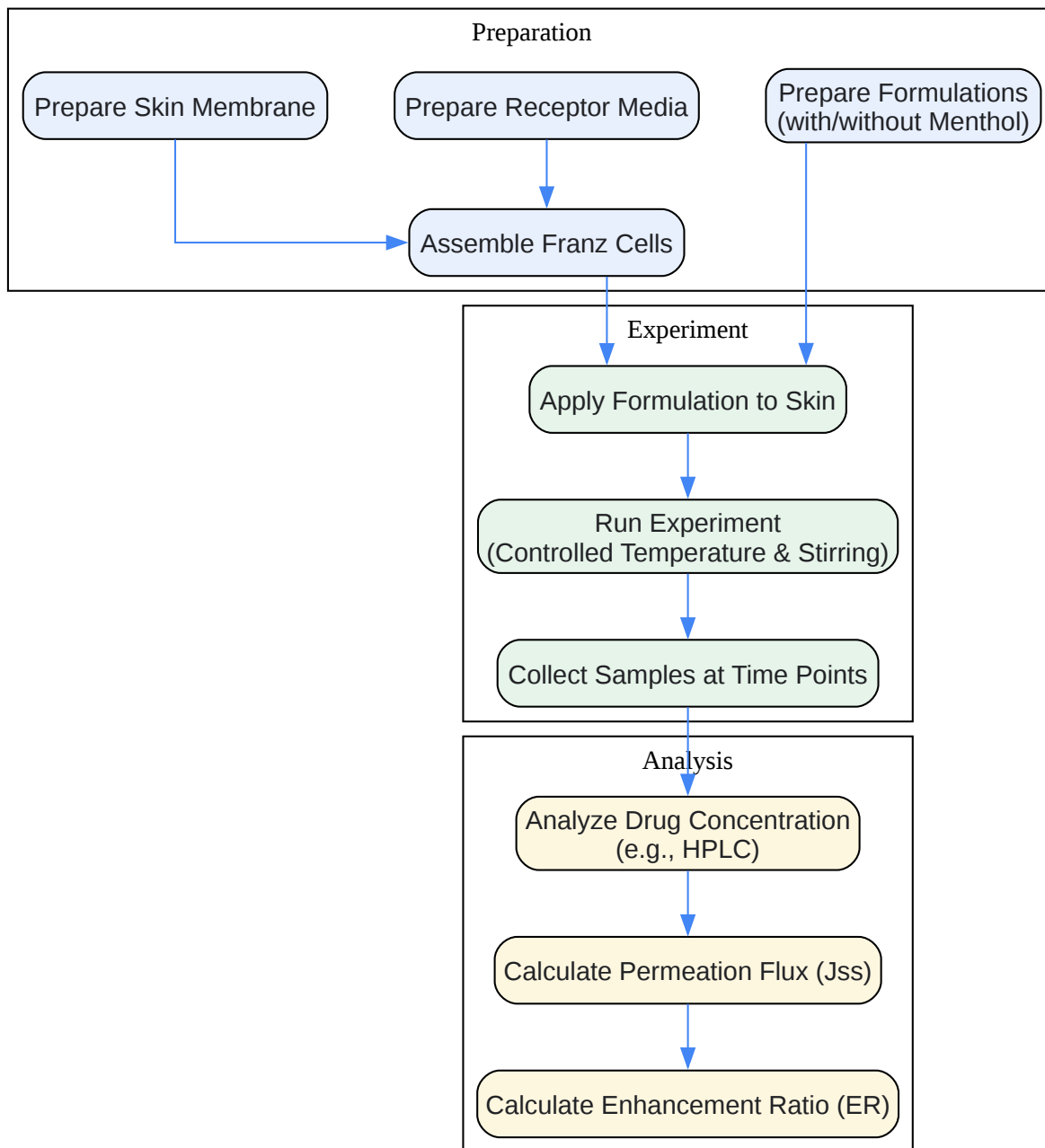
#### Procedure:

- **Skin Preparation:** Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Equilibrate the skin in PBS for 30 minutes before mounting on the Franz diffusion cell.
- **Cell Assembly:** Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure there are no air bubbles between the skin and the receptor medium.
- **Temperature Control:** Maintain the temperature of the receptor medium at  $32 \pm 1$  °C to mimic physiological skin temperature.
- **Formulation Application:** Apply a known amount of the formulation (e.g., 10 mg/cm<sup>2</sup>) evenly onto the surface of the skin in the donor compartment.
- **Sampling:** At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- **Sample Analysis:** Quantify the concentration of the drug in the collected samples using a validated analytical method.

- Data Analysis: Calculate the cumulative amount of drug permeated per unit area ( $\mu\text{g}/\text{cm}^2$ ) and plot it against time. The steady-state flux ( $J_{ss}$ ) can be determined from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated as follows:

$$\text{ER} = J_{ss} (\text{with menthol}) / J_{ss} (\text{without menthol})$$

Experimental Workflow for In Vitro Skin Permeation Study



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Caption: Workflow for Franz diffusion cell permeation study.

## Preparation of Orally Disintegrating Tablets (ODTs) by Sublimation

This protocol describes the preparation of ODTs using **(+)-menthol** as a sublimating agent.[\[9\]](#)  
[\[10\]](#)

Materials:

- Active Pharmaceutical Ingredient (API)
- **(+)-Menthol** (sublimating agent)
- Superdisintegrant (e.g., Croscarmellose sodium)
- Diluent (e.g., Mannitol, Microcrystalline cellulose)
- Binder (e.g., PVP K-30)
- Lubricant (e.g., Magnesium stearate)
- Glidant (e.g., Talc)
- Tablet press
- Oven

Procedure:

- Sieving: Pass all ingredients through a suitable sieve (e.g., #60 mesh) to ensure uniformity.
- Mixing: Mix the API, diluent, superdisintegrant, and **(+)-menthol** in a blender for 15 minutes.
- Granulation: Prepare a binder solution (e.g., 10% w/v PVP K-30 in alcohol). Add the binder solution to the powder blend and mix to form a coherent mass.
- Drying of Granules: Pass the wet mass through a sieve (#12 mesh) and dry the granules at 50°C for 30 minutes.



- Lubrication: Add the lubricant and glidant to the dried granules and blend for 5 minutes.
- Compression: Compress the final blend into tablets using a tablet press.
- Sublimation: Place the compressed tablets in an oven at 60°C until all the menthol has sublimed, leaving a porous tablet structure.
- Evaluation: Evaluate the tablets for parameters such as hardness, friability, disintegration time, wetting time, and in vitro dissolution.

## Preparation and Evaluation of a Nasal Spray

This protocol provides a general method for formulating and evaluating a simple aqueous nasal spray containing **(+)-menthol**.

Materials:

- Active Pharmaceutical Ingredient (API)
- **(+)-Menthol**
- Co-solvent (e.g., Propylene glycol, PEG 400)
- Surfactant (e.g., Tween 80)
- Isotonicity agent (e.g., Sodium chloride)
- Preservative (e.g., Benzalkonium chloride)
- Purified water
- Nasal spray pump and container
- pH meter
- Viscometer

Procedure:

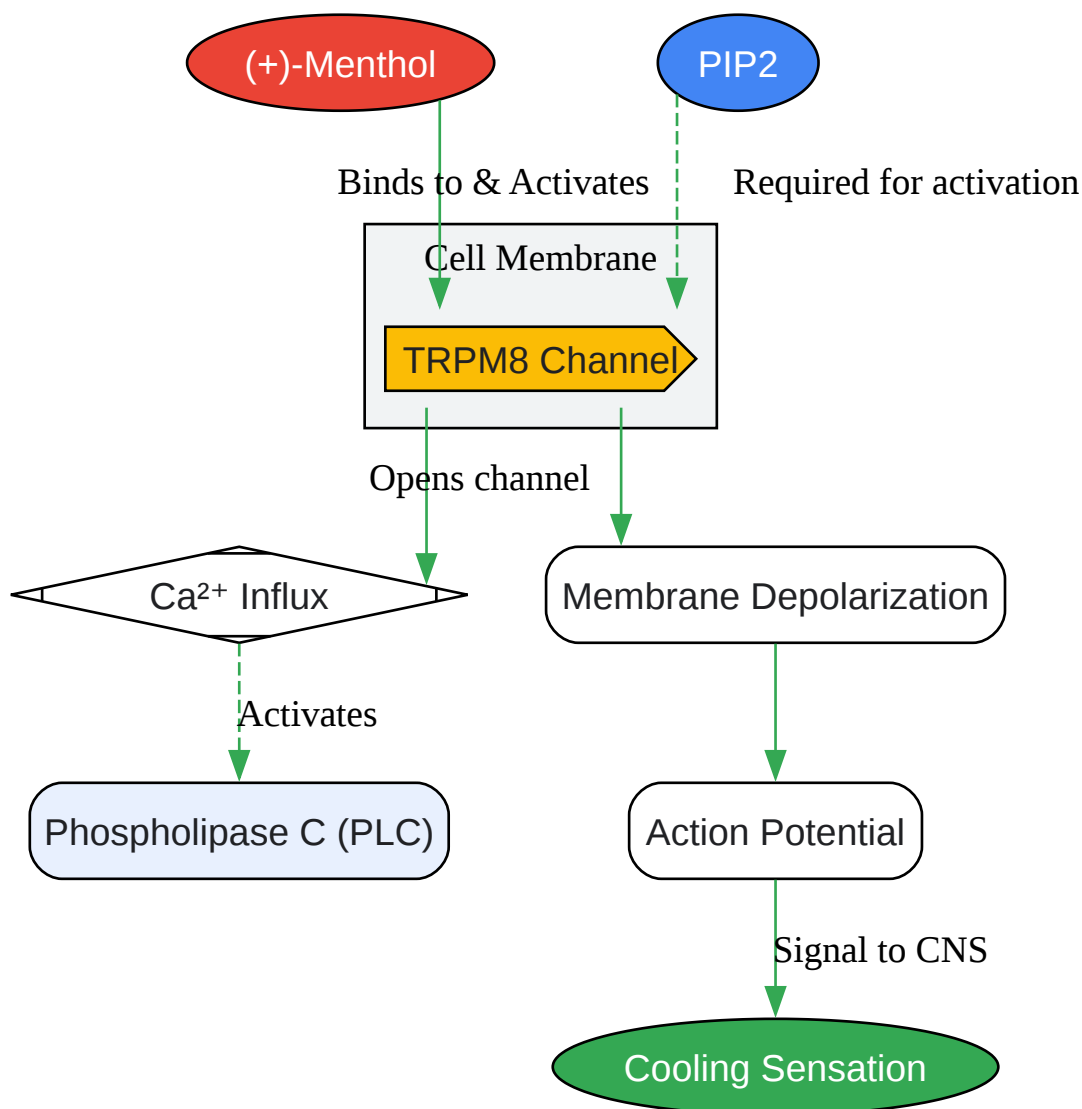
- Formulation:
  - Dissolve the **(+)-menthol** in the co-solvent.
  - Add the surfactant and stir until a clear solution is formed.
  - In a separate container, dissolve the API, isotonicity agent, and preservative in purified water.
  - Slowly add the aqueous phase to the menthol phase with continuous stirring.
  - Adjust the pH of the final solution to a suitable range for nasal administration (typically 5.5-6.5).
- Filling: Filter the solution and fill it into the nasal spray containers fitted with a metered-dose pump.
- Evaluation:
  - Appearance: Visually inspect for clarity and absence of particulate matter.
  - pH: Measure the pH of the formulation.
  - Viscosity: Determine the viscosity using a viscometer.
  - Spray Pattern and Plume Geometry: Evaluate the spray characteristics using appropriate analytical techniques.
  - Droplet Size Distribution: Measure the size of the droplets using laser diffraction.
  - Dose Uniformity: Determine the uniformity of the dose delivered per actuation.

## Signaling Pathway

### (+)-Menthol Activation of the TRPM8 Receptor

The activation of the TRPM8 receptor by **(+)-menthol** initiates a signaling cascade that results in the sensation of cooling and can influence cellular processes.

## TRPM8 Signaling Pathway



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Caption: Simplified TRPM8 signaling cascade upon **(+)-menthol** activation.

## Safety and Cytotoxicity Assessment

It is crucial to evaluate the potential cytotoxicity of new formulations containing **(+)-menthol**. The MTT assay is a common method for assessing cell viability.

## MTT Assay Protocol for Cytotoxicity Evaluation

Materials:

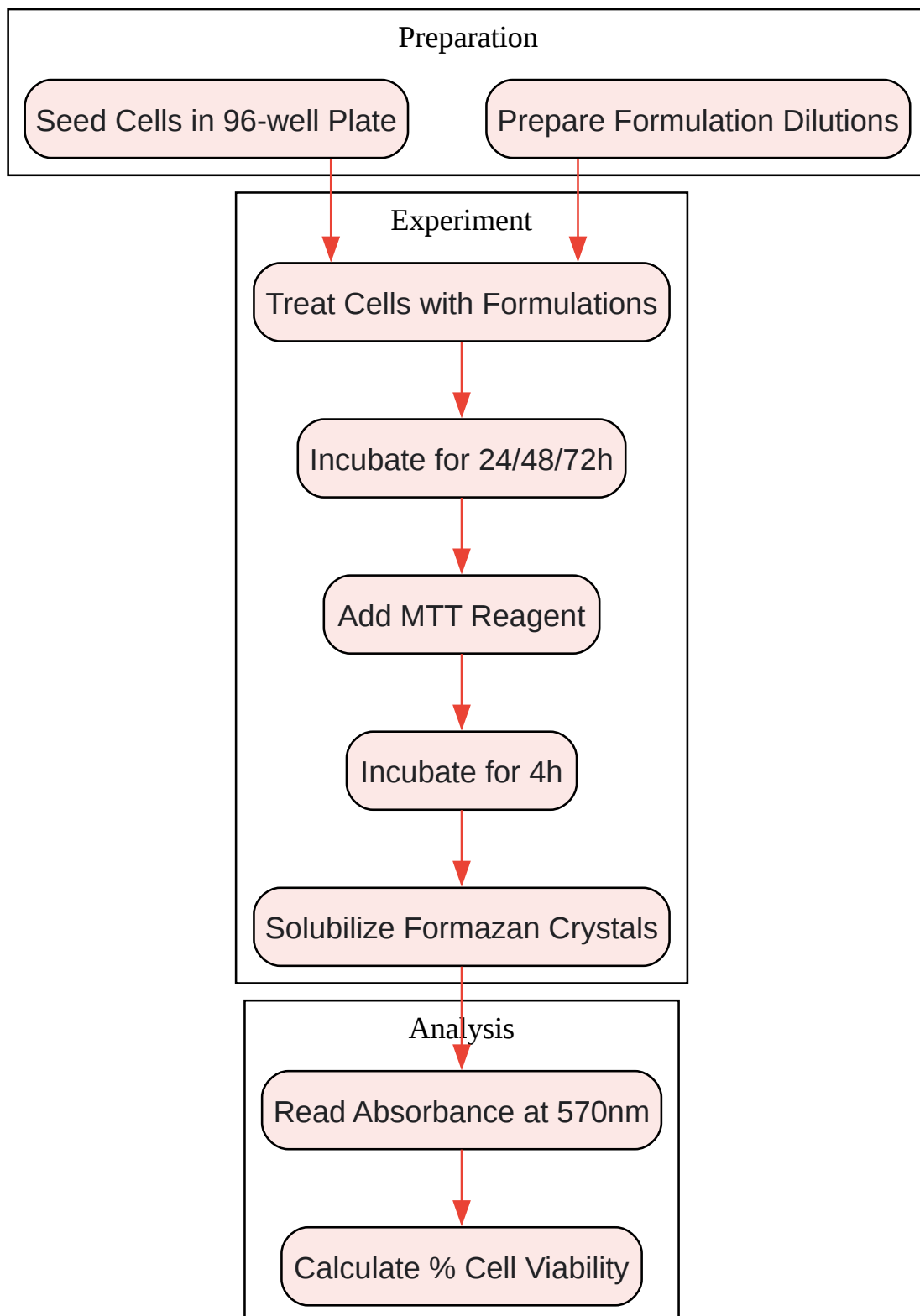
- Cell line (e.g., HaCaT keratinocytes for transdermal formulations)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide) or other solubilizing agent
- 96-well plates
- Microplate reader

#### Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Prepare different concentrations of the menthol-containing formulation in cell culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the treatment solutions. Include a control group with medium only.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, remove the treatment medium and add 100  $\mu$ L of fresh medium and 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT-containing medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability as follows:

$$\% \text{ Cell Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$$

## Cytotoxicity Assessment Workflow



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Caption: Workflow for assessing cytotoxicity using the MTT assay.

## Conclusion

**(+)-Menthol** is a versatile and effective excipient for enhancing drug delivery across various routes of administration. Its well-characterized mechanism of action and safety profile make it an attractive candidate for the formulation of novel and improved drug delivery systems. The protocols and data presented in this document provide a comprehensive guide for researchers and formulation scientists to effectively utilize **(+)-menthol** in their drug development endeavors. It is essential to optimize the concentration of menthol and conduct thorough safety evaluations for each specific formulation to ensure both efficacy and patient safety.

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